6-chloro-4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a propan-2-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(propan-2-yl)aniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
The compound’s potential as a therapeutic agent is being explored in medicine. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylbenzenesulfonyl chloride
- 4-(4-Chloro-phenoxy)-benzenesulfonyl chloride
- 4-(4-Chloro-benzenesulfonyl)-biphenyl-4-yl-methanone
Uniqueness
Compared to similar compounds, 4-(BENZENESULFONYL)-6-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its benzoxazine ring structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C24H23ClN2O4S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16(2)17-8-11-19(12-9-17)26-24(28)23-15-27(21-14-18(25)10-13-22(21)31-23)32(29,30)20-6-4-3-5-7-20/h3-14,16,23H,15H2,1-2H3,(H,26,28) |
InChI Key |
NCDSFQLIOUDVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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